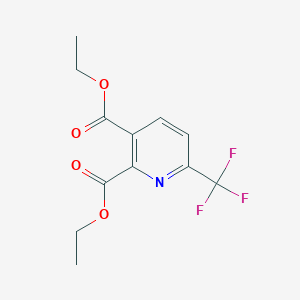

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester

Description

Properties

IUPAC Name |

diethyl 6-(trifluoromethyl)pyridine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO4/c1-3-19-10(17)7-5-6-8(12(13,14)15)16-9(7)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGBHHWDGHXLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Cyclization-Oxidation Sequence

The CN110229096B patent outlines a three-step protocol starting from 1,7-pimelic acid dimethyl ester:

-

Halogenation : Treatment with bromine or chlorine in chloroform at 30–35°C yields 2,6,6-tetrahalogenated intermediates.

-

Cyclization : Reaction with ammonia water (60–65°C, 6–8 hours) forms dihydropyridine derivatives.

-

Oxidation-Hydrolysis : Hydrogen peroxide (30 wt%) and sodium hydroxide oxidize the intermediate to the target compound.

-

Yield : 90.4% (15.1 g product from 0.1 mol starting material).

-

Purity : 99.5% (HPLC).

-

Key Advantage : One-pot operation minimizes waste and simplifies purification.

-

Modification : Aluminum trichloride and hydrochloric acid replace hydrobromic acid.

-

Yield : 89.8% (15.0 g).

-

Selectivity : Ortho-directed halogenation ensures minimal byproducts.

Cycloaddition of Propargylamine and Diethyl Butynedioate

The CN104447528B method employs a [2+2+2] cycloaddition:

-

Reagents : Propargylamine, diethyl butynedioate, hydrogen peroxide (35%).

-

Conditions : Ethanol solvent, 65°C, 12 hours.

-

Workup : Distillation, ethyl acetate extraction, and reduced-pressure distillation.

-

Molar Ratio : 1:1:1.5 (propargylamine:diethyl butynedioate:H₂O₂).

-

Yield : 82% (36.6 g from 0.2 mol reactants).

Limitation : Requires strict control of peroxide addition to prevent over-oxidation.

Oxidation of Substituted Quinolines

The US4816588A patent describes quinoline oxidation:

-

Substrate : 8-Substituted quinolines (e.g., 5-ethylquinoline).

-

Oxidizing Agent : Hydrogen peroxide in sulfuric acid.

-

Conditions : 70–80°C, 1–2 hours.

-

Yield : 97.6% (19.60 g).

-

Mechanism : Ring-opening oxidation followed by decarboxylation.

-

Challenge : Requires high-purity quinoline precursors, increasing costs.

Palladium-Catalyzed Carbonylation

EP0820987A1 improves upon low-yield methods using Pd catalysis:

-

Substrate : 2,3-Dichloro-6-trifluoromethylpyridine.

-

Catalyst System : Pd(OAc)₂ with 1,4-bis(diphenylphosphino)butane.

-

Conditions : CO pressure (1–50 bar), 80–250°C, ethanol solvent.

-

Yield : 75–85% (vs. <3% in earlier methods).

-

Key Innovation : In situ generation of Pd-diphosphine complexes enhances catalytic activity.

-

Scale-Up Feasibility : Continuous CO feeding improves reaction efficiency.

Enamine Cyclization and Aromatization

EP2821398A1 introduces a novel route via enamine intermediates:

-

Enamine Formation : 4,4,4-Trifluoro-3-aminobutanoate reacts with ketones.

-

Cyclization : Base-mediated cyclization yields dihydropyridinones.

-

Aromatization : Bromine or Pd-catalyzed dehydrogenation produces the pyridine core.

-

Intermediate : 6-Trifluoromethyl-2-methoxycarbonyl-3,4-dihydropyridinone.

-

Aromatization Agent : Bromine/PPh₃ at 80°C.

-

Yield : 75% (crude), 60% after purification.

Advantage : Avoids mutagenic vinyl ethers used in prior art.

Comparative Analysis of Methods

| Method | Yield | Conditions | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogenation-Cyclization | 89–90% | Mild (30–65°C), one-pot | High | Low (cheap reagents) |

| Cycloaddition | 82% | Moderate (65°C), peroxide-sensitive | Moderate | Moderate |

| Quinoline Oxidation | 97% | Harsh (H₂SO₄, H₂O₂) | Low | High (precursor cost) |

| Pd-Catalyzed Carbonylation | 85% | High-pressure CO, specialized catalyst | High | Moderate |

| Enamine Aromatization | 60–75% | Multi-step, bromine handling | Low | High |

Applications and Derivatives

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester serves as a precursor for:

-

Agrochemicals : Bicyclopyrone (herbicide) and sulfoxaflor (insecticide).

-

Pharmaceuticals : Vanilloid receptor antagonists and calcium channel blockers.

Derivatization via ester hydrolysis or amidation enables further functionalization, as demonstrated in the synthesis of flonicamid (insecticide) .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester (C12H12F3NO4) is a chemical compound with potential applications in the agrochemical and pharmaceutical industries . Research and development involving trifluoromethylpyridine (TFMP) derivatives have increased since the early 1980s due to the development of economically feasible synthesis processes .

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on "this compound" are not available in the search results, the broader applications of trifluoromethylpyridines and related compounds can provide insight.

General Information:

Synthesis Methods for TFMP Derivatives :

- Chlorine/fluorine exchange using trichloromethylpyridine.

- Construction of a pyridine ring from a trifluoromethyl-containing building block.

- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Applications of TFMP Derivatives :

- Agrochemicals: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate in the synthesis of crop protection products.

- Pharmaceuticals: Trifluoromethylpyridines are used in the synthesis of various pharmaceuticals. For example, 2-(Trifluoromethyl)isonicotinic acid is used in the synthesis of naporafenib, and Fuzapladib is an animal health product that contains a TFMP moiety.

- Animal Health: Fluazuron and Fuzapladib are examples of animal health products containing a TFMP moiety.

Table of Animal Health Products Containing a TFMP Moiety :

| No. | Common Name | CF3 Position | Efficacy Disease | CAS No. |

|---|---|---|---|---|

| 1 | Fluazuron | β (5) | Tick control in beef cattle | 86811-58-7 |

| 2 | Fuzapladib | β (5) | Acute pancreatitis drug for dogs | 351999-87-6 |

Related Compounds

- Pyridine-2,3-dicarboxylic acid esters: These compounds can be prepared by reacting 2,3-dichloropyridines with carbon monoxide and an alcohol in the presence of a catalyst and a base . The general formula is described in the patent literature, where R is C1-6-alkyl, C3-6-cycloalkyl, aryl or arylalkyl, and R1 to R3, independently of one another, represent hydrogen, C1-6-alkyl, fluorinated C1-6-alkyl, C1-6-alkoxy, (C1-6-alkoxy)-C1-6-alkyl or (C1-6-alkoxy)carbonyl .

- Methyl 2-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)acetate: This compound has the formula C16H14F3NO and can be synthesized from (6-(trifluoromethyl)pyridin-2-yl)methanol by reaction with methyl 2-chloromethylphenylacetate .

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The -CF₃ group in 6-trifluoromethyl derivatives increases logP values compared to ethyl or methyl analogs, enhancing membrane permeability in biological systems.

- Thermal Stability : The strong C-F bonds in -CF₃ improve thermal stability, reducing decomposition risks under high-temperature conditions (cf. ethyl analogs, which may degrade in exothermic reactions) .

Reactivity in Organic Syntheses

Cyclization Reactions

- For example, in imidazolinone synthesis, -CF₃ may reduce side reactions compared to ethyl analogs .

- Ethyl-Substituted Analogs : 5-Ethylpyridine-2,3-dicarboxylic acid diethyl ester undergoes rapid cyclization with amines at ambient temperature, but the reaction is highly exothermic, requiring careful temperature control .

Esterification and Hydrolysis

- Trifluoromethyl Esters : The -CF₃ group may hinder hydrolysis due to steric and electronic effects, making these esters more stable under acidic or basic conditions than methyl/ethyl esters .

- Methyl/Propyl Esters : Propyl esters of pyrazine-2,3-dicarboxylic acid show decarboxylation issues during synthesis, whereas methyl esters are more straightforward to prepare .

Spectroscopic and Analytical Data

Biological Activity

6-Trifluoromethyl-pyridine-2,3-dicarboxylic acid diethyl ester (CAS Number: 120083-60-5) is a member of the trifluoromethylated pyridine family, characterized by the presence of a trifluoromethyl group and diethyl ester functionalities. This compound is notable for its unique chemical properties, which include enhanced lipophilicity and stability, making it a valuable building block in various fields such as pharmaceuticals, agrochemicals, and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's membrane permeability, allowing it to penetrate cells and engage with intracellular proteins and enzymes. This interaction can lead to inhibition of enzymatic activity, which is crucial for various therapeutic applications.

Applications in Research and Medicine

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is particularly useful in drug development aimed at treating diseases linked to enzyme dysfunction.

- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer properties. Its ability to stabilize certain proteins involved in cellular stress responses could make it a candidate for further clinical investigations.

- Biological Pathways : A study highlighted the synergistic effects of pyridine derivatives on hair growth through modulation of the hypoxia-inducible factor (HIF-1α) pathway. Although this study focused on a related compound (pyridine-2,4-dicarboxylic acid diethyl ester), it underscores the potential biological relevance of pyridine derivatives in enhancing hair density and combating oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Trifluoromethyl-pyridine-2-carboxylic acid | Lacks diethyl ester groups | Moderate enzyme inhibition |

| 2,3-Dichloro-5-(trifluoromethyl)-pyridine | Contains chlorine atoms | Different reactivity profile |

The unique combination of the trifluoromethyl group and diethyl ester in this compound distinguishes it from similar compounds, providing enhanced stability and lipophilicity which are advantageous for biological applications .

Study on Hair Growth Enhancement

A clinical study involving the combination of pyridine derivatives demonstrated significant increases in hair density among subjects treated with formulations containing these compounds. The results indicated that these compounds could stabilize HIF-1α protein levels, thus promoting hair growth through enhanced expression of related genes .

Antioxidant Studies

Research on related pyridine compounds has shown potential antioxidant properties that protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing damage associated with various diseases .

Q & A

Q. Advanced

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance trifluoromethyl group incorporation by stabilizing ionic intermediates .

- Catalysis : Copper(I) iodide or palladium catalysts improve trifluoromethylation efficiency in cross-coupling reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) resolves ester byproducts. For hygroscopic intermediates, anhydrous Na₂SO₄ or molecular sieves prevent hydrolysis .

How do researchers address contradictions in reported physicochemical data (e.g., boiling points)?

Advanced

Discrepancies often arise from variations in experimental conditions (e.g., pressure, purity). To resolve:

Validate purity via HPLC or GC-MS.

Use differential scanning calorimetry (DSC) for precise melting/boiling points.

Compare computational predictions (e.g., COSMO-RS for boiling points) with experimental data . For example, a predicted boiling point of 520.8±50.0°C for a related pyridine dicarboxylate aligns with slow distillation protocols .

What role does the trifluoromethyl group play in the compound’s stability under acidic/basic conditions?

Basic

The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyridine ring, making the ester susceptible to hydrolysis under strong acids/bases. Stability tests (pH 1–13, 25–80°C) show degradation above pH 12, necessitating neutral storage conditions. For kinetic studies, UV-Vis spectroscopy monitors ester bond cleavage rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.